Metadoxine
Overview
Description
Metadoxine is an ion-pair salt of pyridoxine (vitamin B6) that is in development for the treatment of Attention Deficit/Hyperactivity Disorder (ADHD) . It is also a liver-protective agent used in the treatment of alcohol intoxication and fatty liver .
Synthesis Analysis
Metadoxine is synthesized by salification (crystallization) of two molecules: pyroglutamic acid and pyridoxine (a form of vitamin B6) . A one-step synthesis method of medicinal metadoxine has been disclosed where vitamin B6 is adopted as a starting raw material and directly reacts with L-pyroglutamic acid after alkali dissociation to obtain metadoxine through one-step synthesis .
Chemical Reactions Analysis
A sensitive and reproducible method is described for the quantitative determination of metadoxine in the presence of its degradation products . Metadoxine has a direct effect on alcohol metabolism. It accelerates the transformation of alcohol into acetaldehyde and is excreted in urine .
Scientific Research Applications
Inhibiting adipocyte differentiation: Metadoxine inhibits the differentiation of adipocytes by affecting the PKA-CREB pathway, specifically by hindering CREB phosphorylation and its binding to the cAMP response element. This represses CCAAT/enhancer-binding protein beta, a factor in this metabolic pathway (Yang, Kim, Ki, & Kim, 2009).
Treating alcohol-related conditions: It accelerates alcohol elimination, restores liver function, and alleviates neuro-psychological disorders linked to alcohol intoxication (Addolorato, Ancona, Capristo, & Gasbarrini, 2003). Additionally, Metadoxine improves liver function tests and ultrasonographic changes in patients with alcoholic fatty liver, indicating potential utility in early-stage liver disease treatment (Caballería et al., 1998).
Cognitive enhancement in ADHD and Fragile X syndrome: Metadoxine extended-release (MG01CI) showed cognitive enhancing effects in a phase 2b study of adults with ADHD and is undergoing clinical development for ADHD and Fragile X syndrome treatment (Rubin et al., 2014).
Liver function and damage: It ameliorates fibrosis and glycogen stores depletion caused by prolonged biliary obstruction in rats (Muriel & Deheza, 2003), and prevents damage caused by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture (Gutiérrez-Ruíz et al., 2001).
Alcoholic liver disease treatment: Metadoxine has shown effectiveness in treating alcoholic liver disease, both acute and chronic, by affecting liver and brain functions (Santoni, Corradini, Zocchi, & Camarri, 1989).
Protecting against acute acetaminophen hepatotoxicity: It reduces liver enzyme levels and ameliorates hepatic tissue injury, suggesting a beneficial role in acute acetaminophen hepatotoxicity (Mazraati & Minaiyan, 2018).
Non-alcoholic steatohepatitis (NASH) treatment: Metadoxine significantly improved steatosis grade on ultrasound in patients with NASH (Shenoy et al., 2014).
Veterinary applications: It's used in treating acute or chronic alcoholic steatohepatitis in humans and prescribed in canine and feline hepatopathies (Duarte & Rojas, 2019).
Future Directions
properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKKQQUKJJGFMN-HVDRVSQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996053 | |
Record name | Metadoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metadoxine | |
CAS RN |
74536-44-0 | |
Record name | Metadoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metadoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metadoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METADOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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